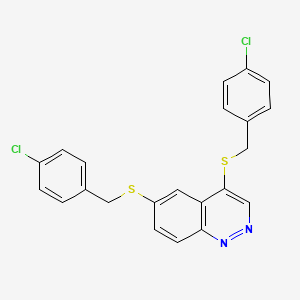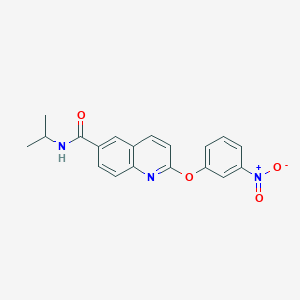
2-(3-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-2-(3-nitrophenoxy)quinoline-6-carboxamide is a complex organic compound with the molecular formula C19H17N3O4 and a molecular weight of 351.35 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(3-nitrophenoxy)quinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Quinoline Formation: The construction of the quinoline ring system through cyclization reactions.
Carboxamide Formation:
Isopropylation: The addition of an isopropyl group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(3-nitrophenoxy)quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Isopropyl-2-(3-aminophenoxy)quinoline-6-carboxamide.
Scientific Research Applications
N-Isopropyl-2-(3-nitrophenoxy)quinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(3-nitrophenoxy)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Known for their antimicrobial and anticancer activities.
Quinoline Derivatives: Widely studied for their pharmacological properties, including antimalarial and anticancer activities
Uniqueness
N-Isopropyl-2-(3-nitrophenoxy)quinoline-6-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
921211-22-5 |
|---|---|
Molecular Formula |
C19H17N3O4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(3-nitrophenoxy)-N-propan-2-ylquinoline-6-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-12(2)20-19(23)14-6-8-17-13(10-14)7-9-18(21-17)26-16-5-3-4-15(11-16)22(24)25/h3-12H,1-2H3,(H,20,23) |
InChI Key |
HLPOOBVJLZPBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12901319.png)
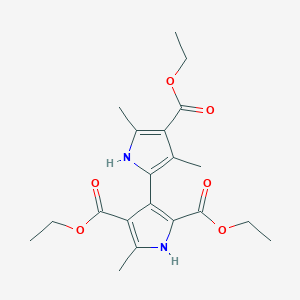

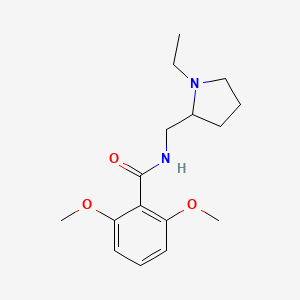
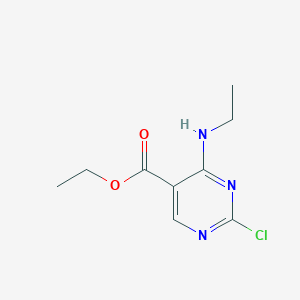
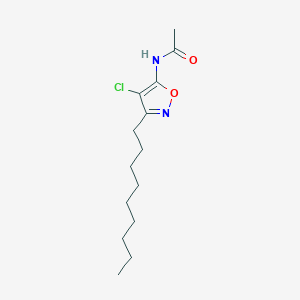
![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)
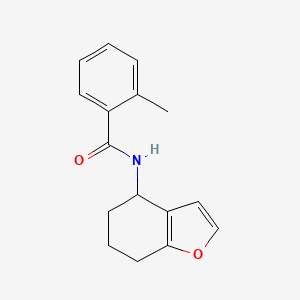

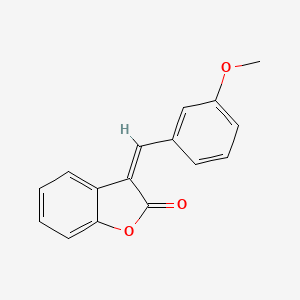
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)

